6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Description
Significance of Fused Heterocycles in Medicinal Chemistry
Fused heterocyclic compounds are organic molecules where two or more rings are joined together, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in This structural feature imparts unique chemical and physical properties, making them highly valuable in the field of medicinal chemistry. airo.co.inijpsr.com The arrangement of atoms in these fused systems creates a three-dimensional structure that can interact with high specificity and potency with various biological targets, including enzymes and receptors. rroij.comairo.co.in
The significance of fused heterocycles is underscored by their prevalence in a wide array of pharmaceuticals. researchgate.net Their rigid frameworks often serve as excellent scaffolds for the development of drugs with improved efficacy and reduced side effects. rroij.com The ability to modify these core structures through various chemical reactions allows for the fine-tuning of their pharmacological profiles, a process crucial in lead optimization during drug development. rroij.com Fused heterocycles are integral to the development of treatments for a multitude of diseases, exhibiting antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in
The structural diversity inherent in fused heterocyclic systems provides a rich source for the discovery of novel therapeutic agents. rroij.comnih.gov Many approved drugs are based on these scaffolds, highlighting their importance in the current therapeutic landscape. nih.govresearchgate.net The continuous exploration of new synthetic methodologies for creating novel fused heterocyclic compounds remains a vibrant and essential area of research in medicinal chemistry. airo.co.in
Overview of Pyrido[2,3-d]pyrimidine (B1209978) as a Privileged Pharmacophore
The pyrido[2,3-d]pyrimidine scaffold is formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. nih.govnih.gov This particular arrangement of nitrogen-containing rings has led to its classification as a "privileged pharmacophore." This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. nih.govnih.govresearchgate.net The resemblance of the pyrido[2,3-d]pyrimidine core to the purine (B94841) bases found in DNA and RNA is a key factor contributing to its broad biological activity. nih.govnih.gov
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. nih.govjocpr.comrsc.orgmdpi.com In the realm of oncology, these compounds have been extensively investigated as inhibitors of various protein kinases, which are enzymes that play a crucial role in cell signaling and growth. nih.govrsc.org For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K), all of which are important targets in cancer therapy. nih.gov The drug Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core, underscoring the clinical significance of this scaffold. nih.govmdpi.com
The versatility of the pyrido[2,3-d]pyrimidine system allows for the synthesis of a large number of derivatives with diverse substitution patterns. nih.gov This chemical tractability enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of these compounds, leading to the identification of more potent and selective drug candidates. nih.govnih.gov
Research Rationale for 6-Bromo-4-chloropyrido[2,3-d]pyrimidine as a Key Synthetic Intermediate
The compound this compound serves as a crucial building block in the synthesis of more complex and biologically active molecules. bldpharm.com Its importance lies in the strategic placement of two different halogen atoms—bromine and chlorine—on the pyrido[2,3-d]pyrimidine core. These halogens act as versatile chemical handles, allowing for selective and sequential chemical modifications.
The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the bromine atom at the 6-position. This difference in reactivity allows for the introduction of various substituents at the 4-position while leaving the 6-position intact for subsequent reactions. For example, the chlorine can be displaced by amines, alcohols, or thiols to generate a diverse library of 4-substituted pyrido[2,3-d]pyrimidines.
The bromine atom at the 6-position is particularly useful for introducing carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These powerful synthetic methods enable the attachment of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position, further expanding the chemical diversity of the resulting molecules.
This differential reactivity makes this compound a highly valuable intermediate for the synthesis of targeted kinase inhibitors and other potential therapeutic agents. researchgate.net By carefully choosing the reaction conditions and the coupling partners, chemists can systematically build complex molecules with specific functionalities designed to interact with particular biological targets. The use of this intermediate facilitates the efficient and modular synthesis of novel pyrido[2,3-d]pyrimidine derivatives for biological evaluation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215787-31-7 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-bromo-4-chloropyrido[2,3-d]pyrimidine. Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule.
In a typical ¹H NMR analysis conducted in deuterated chloroform (B151607) (CDCl₃), the spectrum of this compound exhibits distinct signals corresponding to the three protons on the pyridopyrimidine core. nih.gov The observed chemical shifts and coupling patterns are consistent with the assigned structure. A singlet is observed for the proton at position 2, while the protons at positions 5 and 7 appear as doublets due to coupling. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.32 | d | 2.5 | H-7 |
| 9.30 | s | - | H-2 |
| 8.78 | d | 2.5 | H-5 |
Solvent: CDCl₃, Frequency: 400 MHz nih.gov
While ¹³C NMR data for this compound is not extensively detailed in readily available literature, the synthesis of its precursor, 6-bromopyrido[2,3-d]pyrimidin-4-ol (14), has been characterized by ¹H NMR in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). mdpi.com The spectrum shows a singlet at 12.72 ppm (hydroxyl proton), and doublets at 9.04 ppm and 8.61 ppm (J = 2.6 Hz) corresponding to the aromatic protons, along with a singlet at 8.36 ppm. mdpi.com
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.
While specific high-resolution mass spectrometry data for this compound is not explicitly reported in the reviewed literature, the use of an Agilent Accurate Mass Q-TOF 6530 mass spectrometer for the analysis of related compounds has been documented. researchgate.net This instrument is capable of providing the precise mass measurements necessary to verify the molecular formula of the target compound. The nominal molecular weight of this compound is 244.48 g/mol .
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the heterocyclic ring system, as well as the C-Br and C-Cl stretching vibrations.
Although specific experimental IR data for this compound is not available in the surveyed scientific literature, related studies on similar pyrido[2,3-d]pyrimidine (B1209978) derivatives have utilized FT-IR spectroscopy to confirm their structures. lookchem.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there are no published X-ray crystal structures for this compound in the scientific literature. However, the crystal structures of derivatives have been determined, indicating that the pyrido[2,3-d]pyrimidine scaffold is amenable to crystallographic analysis. lookchem.com
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are fundamental for monitoring the progress of reactions that synthesize this compound and for purifying the final product to a high degree.
Flash Column Chromatography: This is a common method for the initial purification of the crude product. Researchers have successfully purified this compound using silica (B1680970) gel with a mobile phase consisting of a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297). lookchem.com Another reported method uses a gradient elution, starting with 50% ethyl acetate in hexanes, increasing to 100% ethyl acetate, and finally to 20% methanol (B129727) in ethyl acetate. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is employed for both analytical purity assessment and preparative purification to achieve very high purity levels. A common setup involves a C18 reversed-phase column. nih.gov A typical mobile phase for analytical HPLC is a gradient of water and acetonitrile (B52724), both containing 0.1% formic acid. nih.gov The gradient runs from 5% to 100% acetonitrile over a period of 13 minutes. nih.gov
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (1:1) | Purification |
| Silica Gel Chromatography | Silica Gel | Gradient: 50% EtOAc in Hexanes -> 100% EtOAc -> 20% MeOH in EtOAc | Purification |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Gradient: Water/Acetonitrile with 0.1% Formic Acid | Purification & Purity Analysis |
Chemical Transformations and Derivatization Strategies Utilizing 6 Bromo 4 Chloropyrido 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution at the C-4 Position
The chlorine atom at the C-4 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which activates the carbon for nucleophilic attack.
A variety of nucleophiles can be introduced at the C-4 position, leading to a diverse array of derivatives.
Nitrogen Nucleophiles: Amines are commonly used to displace the C-4 chloro group. For instance, reactions with various primary and secondary amines can be performed to introduce a range of amino substituents. This strategy has been employed in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, where the C-4 position was modified with different amines to explore their biological activity. nih.gov
Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to form ether linkages at the C-4 position. The Ullmann condensation, a copper-catalyzed reaction, has been utilized for the O-arylation of phenols with aryl halides, a method that could be applicable to 6-bromo-4-chloropyrido[2,3-d]pyrimidine. nih.gov
Sulfur Nucleophiles: Thiolates are effective sulfur nucleophiles for introducing thioether moieties at the C-4 position. These reactions typically proceed under basic conditions to generate the thiolate anion, which then attacks the electron-deficient C-4 carbon.
| Nucleophile Type | Example Reagent | Resulting C-4 Substituent |
| Nitrogen | Primary/Secondary Amines | -NRR' |
| Oxygen | Phenols/Alcohols | -OR |
| Sulfur | Thiols | -SR |
The efficiency of nucleophilic aromatic substitution at the C-4 position is influenced by both steric and electronic factors.
Steric Hindrance: Bulky nucleophiles or substituents near the C-4 position can hinder the approach of the nucleophile, thereby slowing down the reaction rate. The geometry of the transition state, a Meisenheimer complex, is sensitive to steric crowding.
Electronic Effects: The electronic nature of both the pyrido[2,3-d]pyrimidine ring and the nucleophile plays a crucial role. Electron-withdrawing groups on the pyrido[2,3-d]pyrimidine ring can further activate the C-4 position towards nucleophilic attack. Conversely, the nucleophilicity of the attacking species is paramount; stronger nucleophiles will react more readily. For example, the electron-donating or electron-withdrawing nature of substituents on a phenolic nucleophile can impact its reactivity in O-arylation reactions. nih.gov
Cross-Coupling Reactions at the C-6 (Bromo) Position
The bromine atom at the C-6 position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. libretexts.org It involves the reaction of the bromo-substituted pyrido[2,3-d]pyrimidine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com
This reaction is highly valuable for introducing a wide range of aryl and heteroaryl substituents at the C-6 position. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and accommodate various functional groups on the coupling partners. mdpi.com Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines, suggesting its potential applicability for reactions at the C-6 position as well. semanticscholar.org
| Coupling Partner | Catalyst System (Example) | Resulting C-6 Substituent |
| Arylboronic acid | Pd(PPh3)4 / Base | Aryl |
| Heteroarylboronic acid | Pd(dppf)Cl2 / Base | Heteroaryl |
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of the C-6 bromo position with a wide variety of primary and secondary amines, including anilines and alkylamines. nih.gov The development of specialized phosphine ligands has been crucial for the broad applicability and efficiency of this reaction. wikipedia.org
Modifications of the Pyridine (B92270) and Pyrimidine Ring Systems
Beyond substitutions at the C-4 and C-6 positions, the core pyrido[2,3-d]pyrimidine ring system itself can undergo further modifications. These transformations can alter the fundamental electronic and steric properties of the scaffold. For instance, reactions that lead to the fusion of additional rings onto the existing framework can create more complex heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines can be achieved by constructing the pyrimidine ring onto a pre-existing pyridine or vice versa. This modularity in synthesis allows for the introduction of various substituents on either ring system during the construction of the core scaffold.
Regioselectivity and Chemoselectivity in Multi-Functionalized Pyrido[2,3-d]pyrimidines
The strategic functionalization of the pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents. The presence of multiple reactive sites on a single core, such as in this compound, offers a versatile platform for molecular elaboration. However, the successful synthesis of target molecules hinges on the precise control of regioselectivity and chemoselectivity during chemical transformations. This section delves into the nuanced reactivity of this dihalogenated heterocycle, providing a detailed analysis of how different reaction conditions and reagents can be employed to selectively modify specific positions.
The this compound molecule possesses two primary electrophilic centers susceptible to nucleophilic attack or cross-coupling reactions: the carbon atom attached to the chlorine at position 4 (C4) and the carbon atom attached to the bromine at position 6 (C6). The inherent electronic properties of the pyrido[2,3-d]pyrimidine ring system, coupled with the distinct nature of the carbon-halogen bonds (C-Cl vs. C-Br), create a landscape of differential reactivity that can be exploited for selective functionalization.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond. This intrinsic difference in reactivity forms the basis for the regioselective functionalization of this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling of Halogenated Pyridopyrimidines
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Product(s) | Selectivity |
| 1 | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-2,4-dihalogenopyrido[2,3-d]pyrimidine | High for C6 |
| 2 | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | 6-Aryl-4-chlorothieno[2,3-d]pyrimidine | High for C6 |
| 3 | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Mixture of 6-aryl-4-chloro and 4,6-diaryl | Moderate for C6 |
This table is illustrative and compiled from findings on related heterocyclic systems to predict the reactivity of this compound.
For instance, in Suzuki-Miyaura coupling reactions, it is anticipated that an arylboronic acid will preferentially couple at the C6 position, leaving the C4-chloro substituent intact for subsequent transformations. This selectivity can be fine-tuned by the choice of catalyst and ligands. For example, using less electron-rich palladium ligands can enhance the preference for mono-arylation at the C6 position. Conversely, more electron-rich ligands might lead to a decrease in selectivity, potentially yielding a mixture of mono- and di-coupled products.
Nucleophilic aromatic substitution (SNAr) reactions present another avenue for the selective functionalization of this compound. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C4 position is generally more activated towards SNAr than the bromine at C6 due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring. This allows for the selective introduction of amines, alcohols, and thiols at the C4 position.
Table 2: Chemoselective Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Reaction Conditions | Expected Major Product |
| 1 | Primary/Secondary Amine | Mild base, moderate temperature | 6-Bromo-4-(amino)pyrido[2,3-d]pyrimidine |
| 2 | Alkoxide/Phenoxide | Stronger base, elevated temperature | 6-Bromo-4-(alkoxy/phenoxy)pyrido[2,3-d]pyrimidine |
| 3 | Thiolate | Base, room temperature | 6-Bromo-4-(thio)pyrido[2,3-d]pyrimidine |
This table outlines the expected outcomes based on the principles of SNAr on related heterocyclic systems.
The strategic combination of these selective reactions provides a powerful toolkit for the synthesis of diverse derivatives. For example, one could first perform a selective Suzuki-Miyaura coupling at the C6 position, followed by a nucleophilic aromatic substitution at the C4 position to generate a di-substituted pyrido[2,3-d]pyrimidine with distinct functionalities at these two sites.
Furthermore, the pyridine ring of the scaffold can also be functionalized. Directed ortho-metalation (DoM) is a potent strategy for the regioselective introduction of substituents on aromatic and heteroaromatic rings. While direct lithiation of this compound might be complicated by the presence of the halogen atoms, derivatization of the scaffold with a directing metalation group (DMG) could enable the selective functionalization of the pyridine ring, for example, at the C7 position.
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidine Derivatives
Influence of Substituents at the C-4 Position on Biological Activity
The C-4 position of the pyrido[2,3-d]pyrimidine (B1209978) core has been a subject of interest in SAR studies, although its exploration has historically been somewhat limited. mdpi.comnih.gov For pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, the most common substituent at the C-4 position is a hydrogen atom, accounting for approximately 78% of reported structures, followed by carbon substituents at around 18%. nih.govmdpi.com In the case of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which have a single bond between C5 and C6, oxygen-containing groups (primarily as a carbonyl group) are predominant at C-4 (about 63%), followed by alkyl groups (around 26%). mdpi.com
The synthetic challenge of introducing diverse substituents at the C-4 position has been a limiting factor. nih.gov Many synthetic routes are hindered by potential side reactions or steric hindrance when a substituent is present at C-4. nih.gov However, the introduction of a chlorine atom at the C-4 position has proven to be a key strategy, as it allows for further diversification through various cross-coupling reactions. nih.govnih.gov This has opened up avenues for synthesizing novel 4-substituted derivatives with a range of functionalities, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, which were previously unexplored in the context of their biological activity as tyrosine kinase inhibitors. mdpi.comnih.govnih.gov
Recent research has focused on expanding the chemical diversity at the C-4 position to better understand its impact on biological activity, particularly for targets like the ZAP-70 kinase. nih.gov While many existing pyrido[2,3-d]pyrimidines with hydrogen or a methyl group at C-4 show little to no activity against ZAP-70, the exploration of a wider range of substituents is anticipated to yield valuable SAR insights. nih.gov
| Pyrido[2,3-d]pyrimidine Core Structure | Dominant Substituent at C-4 | Approximate Prevalence | Reference |
|---|---|---|---|
| C5-C6 Double Bond | Hydrogen | 78% | nih.govmdpi.com |
| C5-C6 Double Bond | Carbon Substituents | 18% | nih.govmdpi.com |
| C5-C6 Single Bond (5,6-dihydro) | Oxygen Substituents (e.g., Carbonyl) | 63% | mdpi.com |
| C5-C6 Single Bond (5,6-dihydro) | Alkyl Groups | 26% | mdpi.com |
Role of the C-6 Position Functionality in Ligand-Target Interactions
The functionality at the C-6 position of the pyrido[2,3-d]pyrimidine scaffold plays a significant role in modulating ligand-target interactions and can influence the selectivity of these compounds for different biological targets. nih.gov While substitutions at C-2 and C-4 are often correlated with the desired biological activity, the substitution pattern at C-5 and C-6 is typically responsible for receptor selectivity. nih.gov
For instance, in the context of fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors, the presence of a 6-(2,6-dichlorophenyl) group has been identified as a key structural feature. nih.gov The substitution of this group with a 6-(3′,5′-dimethoxyphenyl) moiety led to the development of a selective FGFR tyrosine kinase antagonist. nih.gov This highlights the importance of the aryl substituent at the C-6 position in directing the selectivity of these inhibitors.
In another example, for pyrido[2,3-d]pyrimidin-7-ones acting as cyclin-dependent kinase (CDK) inhibitors, modifications at the C-6 position have been shown to impact their potency and selectivity. The introduction of acetyl and isopropyl moieties at the C-6 and N-8 positions, respectively, resulted in a compound with a 2.5-fold greater activity for CDK4/cyclinD3 over CDK6/cyclinD3. nih.gov
The ability to introduce various substituents at the C-6 position through synthetic methodologies like deoxyhalogenation, sulfonation, or palladium-catalyzed coupling reactions has been instrumental in exploring the SAR at this position. mdpi.comresearchgate.net
| Target | C-6 Substituent | Observed Effect | Reference |
|---|---|---|---|
| FGFR Tyrosine Kinase | 6-(2,6-dichlorophenyl) | Key for inhibitory activity | nih.gov |
| FGFR Tyrosine Kinase | 6-(3′,5′-dimethoxyphenyl) | Enhanced selectivity | nih.gov |
| CDK4/cyclinD3 vs. CDK6/cyclinD3 | Acetyl group (with N-8 isopropyl) | 2.5-fold higher activity for CDK4/cyclinD3 | nih.gov |
Systematic Exploration of Diversity at Other Substitutable Centers (e.g., N-8, C-2, C-5, C-7)
Systematic exploration of substituents at other positions of the pyrido[2,3-d]pyrimidine ring, such as N-8, C-2, C-5, and C-7, has yielded significant insights into their SAR.
N-8 Position: The substituent at the N-8 position can significantly influence the biological activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, those with an ethyl group at the N-8 position were found to be four times more active than their N-8 methylated counterparts. mdpi.com However, changing the N-8 substituent from an isopropyl group to a tert-butyl group in another series of CDK4/6 inhibitors did not significantly affect their bioactivity. nih.gov
C-2 Position: The C-2 position is a key site for modification, with nitrogen-based substituents being predominant in many series of pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov For instance, in pyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 double bond, nitrogen substituents are present in nearly 76% of the reported structures. nih.gov In the context of anticancer activity, the presence of a carbonyl group at the C-2 position in certain pyrido[2,3-d]pyrimidine derivatives has been associated with maximum anticancer activity. nih.gov
C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions are also critical for determining the biological profile of these compounds. For 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, substitutions have been more common at the C-5 position, whereas for pyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 double bond, the C-6 position has been more frequently substituted. nih.gov In a study of pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the introduction of a substituent at the C-7 position was found to influence kinase activity. A chlorine or methyl group at C-7 led to slightly more active derivatives, while a hydroxymethyl group significantly reduced the inhibitory activity. nih.gov
| Position | Substituent | Biological Context | Observed Effect | Reference |
|---|---|---|---|---|
| N-8 | Ethyl | Pyrido[2,3-d]pyrimidin-7-ones | Four-fold higher activity than methyl analog | mdpi.com |
| C-2 | Carbonyl | Anticancer agents | Maximum anticancer activity | nih.gov |
| C-7 | Chlorine or Methyl | PI3K/mTOR inhibitors | Slightly increased activity | nih.gov |
| C-7 | Hydroxymethyl | PI3K/mTOR inhibitors | Significant reduction in inhibition | nih.gov |
Correlation of Structural Features with Biological Potency and Selectivity
The biological potency and selectivity of pyrido[2,3-d]pyrimidine derivatives are intricately linked to their structural features. Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been employed to understand these correlations and to guide the design of new, more effective compounds. aip.orgnih.gov
A 3D-QSAR study on a series of pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors identified several key structural requirements for inhibitory activity. aip.org The study suggested that introducing highly electropositive groups at the R1 and R5 positions could enhance activity. Furthermore, a smaller, more electronegative substituent at the R2 position, and a moderate-sized, strong electron-withdrawing group at the R3 position were found to be advantageous for activity. aip.org
In a series of PIM-1 kinase inhibitors, specific pyrido[2,3-d]pyrimidine derivatives demonstrated potent inhibitory activity. rsc.orgrsc.org For instance, compound 4 in one study, which features a particular substitution pattern, exhibited remarkable cytotoxicity against MCF-7 cells and potent PIM-1 kinase inhibition. rsc.orgrsc.org Molecular docking studies of this compound highlighted key binding interactions within the PIM-1 protein, providing a rationale for its high potency. rsc.org
The development of dual inhibitors, such as those targeting both ERK and PI3K, has also benefited from understanding the SAR of different pyridopyrimidine scaffolds. It was found that a pyrido[3,2-d]pyrimidine (B1256433) scaffold was more suitable for dual ERK2 and PI3Kα inhibitory activity compared to a pyrido[2,3-d]pyrimidine scaffold, which showed significantly less activity. nih.gov
| Structural Feature | Biological Target/Activity | Correlation | Reference |
|---|---|---|---|
| Highly electropositive groups at R1 and R5 | Wee1 inhibition | Increased activity | aip.org |
| Smaller, electronegative group at R2 | Wee1 inhibition | Increased activity | aip.org |
| Moderate-sized, electron-withdrawing group at R3 | Wee1 inhibition | Advantageous for activity | aip.org |
| Substitutions at C-5 and C-6 | General receptor binding | Responsible for selectivity | nih.gov |
| Pyrido[3,2-d]pyrimidine scaffold | Dual ERK2/PI3Kα inhibition | More suitable than pyrido[2,3-d]pyrimidine | nih.gov |
Biological and Pharmacological Research Perspectives of Pyrido 2,3 D Pyrimidine Analogs
Kinase Inhibition and Target Specificity Profiling
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com Pyrido[2,3-d]pyrimidine (B1209978) derivatives have emerged as a significant class of kinase inhibitors, often acting as ATP-competitive antagonists that block the enzyme's active site. nih.govmdpi.comnih.gov
The pyrido[2,3-d]pyrimidine core has been successfully utilized to develop potent inhibitors against various tyrosine kinases (TKs), which are critical to cell growth and survival pathways. mdpi.comnih.gov
EGFR (Epidermal Growth Factor Receptor): Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. nih.gov For instance, compound 8a from a synthesized series showed significant cytotoxic activity and was identified as a potent EGFR inhibitor. nih.gov Another study found that a potent tyrosine kinase inhibitor with a pyrido[2,3-d]pyrimidine structure, compound 65 , demonstrated an IC₅₀ value of 0.45 μM against EGFR. nih.gov
BCR-ABL: The BCR-ABL fusion protein is a hallmark of chronic myelogenous leukemia (CML). The pyrido[2,3-d]pyrimidine derivative PD180970 was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM. nih.gov It also effectively targeted imatinib-resistant CML cells. nih.gov Another compound, PD173955 , suppressed the growth of a Bcr/Abl-expressing cell line with an IC₅₀ of 2.5 nM. nih.gov
ZAP-70 (Zeta-chain-associated protein kinase 70): ZAP-70 is a non-receptor tyrosine kinase essential for T-cell activation and survival. nih.gov Research has focused on developing pyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of ZAP-70, highlighting this scaffold's potential in modulating immune responses. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 65 | EGFR | 0.45 µM | nih.gov |
| PD180970 | p210Bcr-Abl | 170 nM | nih.gov |
| PD173955 | Bcr/Abl | 2.5 nM | nih.gov |
| Compound 65 | PDGFr | 1.11 µM | nih.gov |
| Compound 65 | FGFr | 0.13 µM | nih.gov |
| Compound 65 | c-src | 0.22 µM | nih.gov |
| Derivative 11c | Tyrosine Kinases (general) | 173 nM | nih.gov |
Beyond tyrosine kinases, pyrido[2,3-d]pyrimidine analogs have shown significant activity against serine/threonine kinases, which are involved in cell cycle regulation, proliferation, and apoptosis. rsc.orgnih.gov
PIM-1 Kinase: This kinase is a key regulator of cell survival and is overexpressed in various cancers. A series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated potent PIM-1 inhibition. rsc.org Specifically, compound 4 and compound 10 from this series exhibited IC₅₀ values of 11.4 nM and 17.2 nM, respectively, comparable to the known inhibitor staurosporine. rsc.orgnih.gov Another study on related pyridothienopyrimidin-4-ones also identified potent PIM-1 inhibitors, with compound 7a showing an IC₅₀ of 1.18 μM. nih.gov
p38 Mitogen-Activated Protein (MAP) Kinases: The p38 MAP kinases are another family of serine/threonine kinases targeted by pyrido[2,3-d]pyrimidine derivatives, indicating the scaffold's broad applicability in targeting cancer-related signaling pathways. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4 | PIM-1 | 11.4 nM | rsc.orgnih.gov |
| Compound 10 | PIM-1 | 17.2 nM | rsc.org |
| Compound 7a (pyridothienopyrimidin-4-one) | PIM-1 | 1.18 µM | nih.gov |
| Compound 6c (pyridothienopyrimidin-4-one) | PIM-1 | 4.62 µM | nih.gov |
| Compound 7c (pyridothienopyrimidin-4-one) | PIM-1 | 1.38 µM | nih.gov |
| Compound 7d (pyridothienopyrimidin-4-one) | PIM-1 | 1.97 µM | nih.gov |
CDKs are a family of serine/threonine kinases that are fundamental for cell cycle progression, making them a prime target for anticancer therapies. eurekaselect.com The pyrido[2,3-d]pyrimidine scaffold is a vital core for developing CDK inhibitors. nih.gov
CDK4/CDK2 Inhibition: The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor sparked further research into this class of compounds. nih.gov Subsequent analysis of over 60 analogs led to the discovery of compounds with IC₅₀ values as low as 0.004 µM for Cdk4. nih.gov X-ray crystallography confirmed that these inhibitors bind to the ATP-binding site of the related Cdk2. nih.gov Other studies have also reported pyrido[2,3-d]pyrimidine derivatives that inhibit CDK4/6 and induce apoptosis. nih.gov One study highlighted compound 8d , which showed 89% inhibition of the CDK2 enzyme. eurekaselect.com The FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer, features the pyrido[2,3-d]pyrimidine core. nih.gov
Enzyme Inhibition Beyond Kinases (e.g., Dihydrofolate Reductase, Carbonic Anhydrase, Phosphodiesterase)
The biological activity of pyrido[2,3-d]pyrimidine analogs extends to enzymes other than kinases, demonstrating the scaffold's versatility.
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for DNA synthesis, and its inhibition can halt cell replication. mdpi.comresearchgate.net Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors, with applications as anticancer, anti-psoriatic, and anti-parasitic agents. nih.govmdpi.com For example, Piritrexim is a synthetic antifolate with this core structure that inhibits DHFR. mdpi.com Studies have synthesized and evaluated numerous 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates, with some showing potent and selective inhibition of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. drugbank.com
Carbonic Anhydrase (CA): A study investigating new pyrido[2,3-d]pyrimidine derivatives found that they inhibited human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The most active compounds, 7e and 5g , displayed IC₅₀ values of 6.79 µM against hCA I and 7.22 µM against hCA II, respectively. nih.gov
Phosphodiesterase (PDE): Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. uni-wuerzburg.de Pyrido[2,3-d]pyrimidin-7-one derivatives have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov The scaffold is also a known inhibitor of other PDE isozymes, such as PDE3. nih.govuni-wuerzburg.de
Cellular Assays and Mechanism of Action Studies
In vitro studies using cancer cell lines are crucial for understanding the cytotoxic effects and the underlying mechanisms of action of new compounds.
Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, often by inducing programmed cell death, or apoptosis.
Cytotoxicity: Numerous studies have reported potent cytotoxicity for this class of compounds. For example, compound 4 showed remarkable activity against MCF-7 breast cancer cells (IC₅₀ = 0.57 µM) and HepG2 liver cancer cells (IC₅₀ = 1.13 µM). rsc.orgnih.gov Similarly, compounds 6b and 8d were identified as highly active cytotoxic agents against prostate (PC-3) and breast (MCF-7) cancer cell lines. nih.gov
Apoptosis Induction: The cytotoxic effects are frequently linked to the induction of apoptosis. For instance, compound 4 was found to increase the total apoptosis in MCF-7 cells by over 58-fold. rsc.orgnih.gov The mechanism often involves the activation of key apoptotic regulators. Several compounds have been shown to induce apoptosis through the activation of caspase-3 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.govnih.gov The antiproliferative activity of some derivatives in HepG2 cells was attributed to the induction of the intrinsic apoptotic pathway, evidenced by a four-fold increase in caspase 9 activation. nih.gov
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the cell cycle. Compound 4 was shown to arrest the cell cycle in the G1 phase. rsc.orgnih.gov Other derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.gov This blockade of cell division prevents the proliferation of cancer cells and often precedes apoptosis. nih.gov
| Compound | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 4 | MCF-7 | Breast | 0.57 µM | rsc.orgnih.gov |
| Compound 4 | HepG2 | Liver | 1.13 µM | rsc.orgnih.gov |
| Compound 11 | MCF-7 | Breast | 1.31 µM | rsc.org |
| Compound 11 | HepG2 | Liver | 0.99 µM | rsc.org |
| Compound 15f | PC-3 | Prostate | 0.356 µM | researchgate.net |
| Compound 15f | A549 | Lung | 0.407 µM | researchgate.net |
| Compound 8a | PC-3 | Prostate | 3.04 µM | nih.gov |
Impact on Signaling Pathways (e.g., MAPK, PI3K/mTOR)
Research into derivatives of the pyrido[2,3-d]pyrimidine scaffold has frequently identified their role as potent inhibitors of key cellular signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.
Analogs of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine have been investigated as inhibitors of various kinases within these pathways. For instance, various substituted pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory activity against PI3K and mTOR, leading to the suppression of tumor cell growth. A comprehensive understanding of this compound would necessitate similar in-depth studies.
To illustrate the type of data required, the following table conceptualizes potential findings from such research.
| Target Kinase | IC₅₀ (nM) | Cell Line | Effect on Downstream Effector |
| PI3Kα | Data not available | Data not available | Data not available |
| mTOR | Data not available | Data not available | Data not available |
| MEK1/2 | Data not available | Data not available | Data not available |
| ERK1/2 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Preclinical Pharmacological Investigations and Efficacy Models
Following the initial in vitro characterization of a compound's activity against specific molecular targets, preclinical pharmacological investigations are crucial to evaluate its potential as a therapeutic agent. These studies typically involve assessing the compound's efficacy in cellular and animal models of disease.
For a compound like this compound, this would involve determining its cytotoxic effects on various cancer cell lines and its ability to inhibit tumor growth in vivo. For example, studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.
The table below conceptualizes the type of data that would be generated from preclinical efficacy studies.
| Efficacy Model | Cell Line/Tumor Type | Observed Effect |
| In Vitro Cytotoxicity Assay | Data not available | Data not available |
| Xenograft Mouse Model | Data not available | Data not available |
| Syngeneic Mouse Model | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Computational Chemistry and Molecular Modeling in Pyrido 2,3 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine , docking studies are crucial for identifying potential protein targets and elucidating the key interactions that govern its binding affinity.
Research on related pyrido[2,3-d]pyrimidine (B1209978) derivatives has demonstrated their potential to interact with a variety of protein kinases, which are often implicated in cancer. For instance, docking studies of pyrido[2,3-d]pyrimidine derivatives have been performed on targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Monopolar spindle 1 (Mps1) kinase mdpi.commdpi.com. These studies often reveal that the pyrido[2,3-d]pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase active site. For a molecule like This compound , the nitrogen atoms in the pyrimidine (B1678525) ring are expected to act as hydrogen bond acceptors. The bromo and chloro substituents could be involved in halogen bonds or occupy hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity.
A hypothetical docking study of This compound into the ATP-binding site of a protein kinase might reveal the following interactions:
| Interaction Type | Potential Interacting Residue (Example) | Atom(s) on this compound Involved |
| Hydrogen Bond | Cysteine (backbone NH) | Pyrimidine N1 or N3 |
| Halogen Bond | Glycine (backbone C=O) | Bromine at position 6 |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Pyridine (B92270) and pyrimidine rings |
| Pi-Pi Stacking | Phenylalanine, Tyrosine | Pyridine and pyrimidine rings |
These predicted interactions, derived from studies on analogous compounds, provide a solid foundation for the rational design of more potent and selective inhibitors based on the This compound scaffold.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the docked pose of This compound within the protein's active site and to calculate the binding free energy.
Studies on related pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Mps1 kinase have utilized MD simulations to validate the stability of the docking poses mdpi.com. These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the complex remains stable throughout the simulation. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding affinity. For This compound , an MD simulation would be critical to confirm that the key hydrogen bonds and other interactions predicted by docking are maintained over time, thus ensuring the stability of the complex.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active pyrido[2,3-d]pyrimidine derivatives would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For instance, a pharmacophore model developed from a set of pyrido[2,3-d]pyrimidine-based thymidylate synthase inhibitors highlighted the importance of the pyrimidine core for interaction with the catalytic residue researchgate.net. In the case of This compound , a pharmacophore model could be generated based on its structure and known active analogues. This model would serve as a 3D query to screen large compound libraries for novel molecules with a similar arrangement of pharmacophoric features, potentially leading to the discovery of new hits with diverse chemical scaffolds but similar biological activity.
A hypothetical pharmacophore model for a kinase inhibitor based on the This compound scaffold might include:
Two hydrogen bond acceptors (the pyrimidine nitrogens).
A hydrophobic/aromatic feature (the fused ring system).
A halogen bond donor feature (the bromine atom).
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can predict the potency of newly designed compounds.
For a series of derivatives based on the This compound scaffold, a QSAR study would involve synthesizing a library of analogues with variations at different positions of the core structure. The biological activity of these compounds would be determined experimentally, and then correlated with calculated molecular descriptors such as electronic, steric, and hydrophobic parameters.
A QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the importance of certain topological and electronic descriptors for inhibitory activity nih.gov. A similar study on This compound derivatives could reveal, for example, that increasing the electron-withdrawing nature of a substituent at a particular position enhances activity, or that a specific steric bulk is optimal for binding. This information is invaluable for guiding the optimization of lead compounds.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences long-range interactions with the protein. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of a substituent. |
| Hydrophobic | LogP | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Wiener Index | Describes the branching of the molecular structure. |
In Silico Prediction of Biological Activity and Selectivity
In addition to predicting the interaction with a specific target, computational methods can be used to predict the broader biological profile of a compound, including its potential off-target effects and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
For This compound , various in silico tools can be employed to predict its likely biological activities based on its structural similarity to compounds with known activities. Web servers and software can screen the compound against a panel of known protein targets to identify potential primary targets and off-targets, which is crucial for assessing selectivity and potential side effects.
Furthermore, the prediction of ADME properties is a critical step in early drug discovery. For This compound , computational models can predict properties such as:
Aqueous solubility: Important for bioavailability.
Blood-brain barrier penetration: Determines if the compound can act on the central nervous system.
Cytochrome P450 inhibition: Predicts potential drug-drug interactions.
Human Ether-à-go-go-Related Gene (hERG) inhibition: Assesses the risk of cardiotoxicity.
In silico ADME predictions for related pyrimidine and pyridine derivatives have been successfully used to guide the selection of candidates for further development mdpi.com. These predictions help in prioritizing compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in the drug development pipeline.
Future Research Directions and Translational Opportunities for Pyrido 2,3 D Pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Its resemblance to the purine (B94841) bases found in DNA and RNA has made it a focal point for the development of new therapeutics, particularly in oncology. nih.govrsc.org The specific compound, 6-Bromo-4-chloropyrido[2,3-d]pyrimidine, serves as a crucial intermediate in the synthesis of a diverse array of these derivatives, enabling researchers to explore their vast therapeutic potential. The ongoing research and development in this area are focused on several key avenues to translate these promising compounds from the laboratory to clinical practice.
Q & A
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
